molecular formula C13H15ClO5 B169668 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid CAS No. 182922-16-3

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid

Cat. No.: B169668
CAS No.: 182922-16-3
M. Wt: 286.71 g/mol
InChI Key: MYIRBRYPWMAEQC-UHFFFAOYSA-N
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Description

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid ( 182922-16-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H15ClO5 and a molecular weight of 286.71 g/mol , this benzoic acid derivative features a specific molecular structure that integrates a chloropropanoyl ester chain, making it a valuable intermediate in organic synthesis and materials science research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the documented quality of this compound, which should be stored sealed in a dry environment at 2-8°C to ensure stability . Its structural design suggests potential applications in the development of liquid crystal polymers, pharmaceuticals, and other advanced materials where tailored benzoic acid derivatives are essential. The reactive chloropropanoyl group provides a handle for further chemical modifications, allowing scientists to create more complex molecular architectures for specialized applications.

Properties

IUPAC Name

4-[3-(3-chloropropanoyloxy)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c14-7-6-12(15)19-9-1-8-18-11-4-2-10(3-5-11)13(16)17/h2-5H,1,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRBRYPWMAEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595452
Record name 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182922-16-3
Record name 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(3-chloroproponyloxy)propyl)benzoic acid
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Preparation Methods

Initial Etherification: Formation of the Propoxy Linkage

The synthesis typically begins with the introduction of the propoxy group to 4-hydroxybenzoic acid. A nucleophilic substitution reaction is employed, where the hydroxyl group of 4-hydroxybenzoic acid reacts with a propylene oxide derivative (e.g., 1-bromo-3-chloropropane) in the presence of a strong base such as sodium hydride.

Reaction Conditions:

  • Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to stabilize transition states.

  • Temperature: 70–110°C under inert atmosphere.

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the hydroxyl group.

Example Protocol:

  • Dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in DMSO (100 mL).

  • Add NaH (3.5 g, 87 mmol) at 10–15°C under nitrogen.

  • Introduce 1-bromo-3-chloropropane (9.8 mL, 79.6 mmol) dropwise.

  • Heat to 110°C for 10 hours.

  • Quench with 0.2N HCl, extract with ethyl acetate, and purify via solvent evaporation.

Yield: 80–85% (crude), with HPLC purity >90%.

Esterification with 3-Chloropropanoyl Chloride

The intermediate 4-(3-chloropropoxy)benzoic acid undergoes esterification with 3-chloropropanoyl chloride. To prevent acid-catalyzed side reactions, the carboxylic acid group is often protected as a methyl ester prior to this step.

Protection and Esterification Steps:

  • Methyl Ester Formation: Treat 4-(3-chloropropoxy)benzoic acid with thionyl chloride (SOCl₂) in methanol to form the methyl ester.

  • Esterification: React the methyl ester with 3-chloropropanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid chloride to alcohol).

  • Temperature: 0°C to room temperature.

  • Workup: Sequential washes with NaHCO₃ and brine.

Yield: 75–80% after column chromatography.

Deprotection and Oxidation

The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid. This is achieved under alkaline conditions followed by acidification.

Deprotection Protocol:

  • Dissolve the methyl ester in THF/water (3:1).

  • Add lithium hydroxide (LiOH, 2 equiv) and stir at 50°C for 4 hours.

  • Acidify with 1N HCl to pH 2–3.

  • Extract with ethyl acetate and dry over MgSO₄.

Yield: >90% with HPLC purity ≥95%.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies from analogous syntheses highlight the impact of solvent polarity and base strength:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMSONaH1108595
DMFK₂CO₃1007892
AcetoneNaOH706588

Data extrapolated from patent examples.

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates, while strong bases (e.g., NaH) ensure complete deprotonation of the hydroxyl group.

Temperature and Reaction Time

Elevated temperatures (70–110°C) are critical for achieving high conversion rates in etherification and esterification steps. Prolonged reaction times (>10 hours) improve yields but risk decomposition of heat-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients. Semi-preparative HPLC may be employed for high-purity requirements (>99%).

Analytical Validation

  • HPLC: Purity assessed using C18 columns with UV detection at 254 nm.

  • NMR: ¹H NMR (400 MHz, CDCl₃) confirms ester and ether linkages:

    • δ 8.02 (d, 2H, aromatic), δ 4.42 (t, 2H, OCH₂), δ 3.72 (t, 2H, COOCH₂).

  • MS: ESI-MS m/z 286.71 [M+H]⁺ (calculated for C₁₃H₁₅ClO₅).

Industrial Scalability

Batch processes described in the patent literature demonstrate scalability to kilogram-scale production. Key considerations include:

  • Cost Efficiency: DMSO and NaH are cost-effective at scale.

  • Process Safety: Exothermic reactions require controlled heating and inert gas purging .

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties
Research has indicated that similar compounds exhibit analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. For instance, studies on related compounds have shown that they can effectively reduce pain responses in animal models, suggesting a potential for 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid as a non-steroidal anti-inflammatory drug (NSAID) alternative .

1.2 Anti-inflammatory Effects
In animal studies, compounds structurally related to this compound have demonstrated significant anti-inflammatory properties. For example, treatment with these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models subjected to lipopolysaccharide (LPS)-induced inflammation . This suggests that this compound may have similar therapeutic potential in managing inflammatory diseases.

1.3 Antiplatelet Activity
The compound's potential antiplatelet activity is another area of interest. Similar compounds have been studied for their ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events. This property could be beneficial in treating cardiovascular diseases where platelet activation plays a significant role .

Materials Science Applications

2.1 Polymer Chemistry
In materials science, derivatives of benzoic acid are often used as intermediates in the synthesis of polymers and other materials. The presence of functional groups in this compound allows it to act as a plasticizer or modifier in polymer formulations, enhancing properties such as flexibility and thermal stability .

2.2 Nanotechnology
The integration of this compound into nanotechnology applications is promising. Initial research indicates that its chemical structure could facilitate the development of nanocarriers for drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Hadinugroho et al., 2022Analgesic ActivityDemonstrated significant pain reduction in rodent models using related compounds; suggested further investigation into this compound for similar effects .
Caroline et al., 2019Anti-inflammatory EffectsShowed that compounds with similar structures reduced TNF-α levels during inflammatory responses; potential application for treating acute lung injury .
Tjahjono et al., 2024PharmacokineticsInvestigated absorption patterns and systemic exposure; indicated slower onset and longer elimination times compared to traditional NSAIDs, hinting at unique pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool in studying enzyme function .

Comparison with Similar Compounds

Methyl 4-(3-chloropropoxy)benzoate

Structural Features :

  • Core : Methyl benzoate (ester form of benzoic acid).
  • Substituent : 3-chloropropoxy group at the para position.
    Key Data :
  • Synthesized via literature methods and characterized by X-ray crystallography .
  • Crystalline properties suggest stability under standard conditions.
  • Lacks the free carboxylic acid group, reducing solubility in polar solvents compared to the target compound.

Comparison: The absence of the carboxylic acid group in this analog limits its ionic interactions and bioavailability compared to 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid. The methyl ester group may enhance lipophilicity, favoring membrane permeability but reducing water solubility.

3-(3-Chloropropanoyl)-4-methoxybenzoic Acid

Structural Features :

  • Core : Benzoic acid with a methoxy group at the para position.
  • Substituent: 3-chloropropanoyl group at the meta position. Key Data:
  • Molecular formula: C₁₁H₁₁ClO₄; molar mass: 242.66 g/mol .
  • Substitution pattern (meta chloropropanoyl, para methoxy) differs significantly from the target compound.

Comparison: The meta-positioned chloropropanoyl group and para methoxy substituent alter electronic and steric effects compared to the target compound’s para-propoxy-ester chain. This may influence reactivity and binding affinity in biological systems.

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

Structural Features :

  • Core : Benzoic acid.
  • Substituent: Propoxy chain terminated with a dibutylamino group (as a hydrochloride salt). Key Data:
  • Molecular formula: C₁₈H₂₉NO₃·HCl; molar mass: 343.89 g/mol .
  • Melting point: 155–157°C; solubility in DMSO and methanol .
  • Used in research as a pharmaceutical intermediate or impurity .

Comparison: The dibutylamino group introduces basicity and enhances solubility in organic solvents.

3-Benzoylpropionic Acid

Structural Features :

  • Core : Propionic acid with a benzoyl group at the β-position.
  • Formula : C₁₀H₁₀O₃; CAS: 2051-95-8 .

Comparison : The ketone group in 3-benzoylpropionic acid distinguishes it from the ether-ester architecture of the target compound. This structural difference impacts polarity and hydrogen-bonding capacity.

Biological Activity

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid, also known as 3-CH₂Cl, is a derivative of salicylic acid that has garnered interest due to its potential anti-inflammatory and analgesic properties. This compound is structurally characterized by a chloropropanoyloxy group, which may influence its biological activity and mechanism of action. This article reviews the biological activity of 3-CH₂Cl, focusing on its pharmacological effects, mechanisms, and relevant case studies.

Anti-inflammatory Activity

Research indicates that 3-CH₂Cl exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of 500 mg/60 kg body weight of 3-CH₂Cl resulted in:

  • A significant reduction in pro-inflammatory cytokines TNF-α and IL-1β concentrations in cardiac blood plasma (5.70 ± 1.04 × 10³ pg/mL for TNF-α and 2.32 ± 0.28 × 10³ pg/mL for IL-1β) .
  • Stabilization of body temperature during inflammation, preventing hypothermic and hyperthermic responses associated with septic shock .
  • Reduced white blood cell counts and less severe lung injury compared to control groups .

The proposed mechanism for the anti-inflammatory effects of 3-CH₂Cl involves:

  • Inhibition of Cyclooxygenase-2 (COX-2) : Molecular docking studies suggest that 3-CH₂Cl binds with higher affinity to COX-2 than acetylsalicylic acid (ASA), potentially reducing the production of inflammatory mediators .
  • Inhibition of NF-κB Signaling Pathways : The compound may inhibit the activation of NF-κB pathways triggered by LPS, thereby reducing the expression of various pro-inflammatory proteins .

Study on Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of 3-CH₂Cl in rats using high-performance liquid chromatography (HPLC). Key findings included:

  • Maximum plasma concentration (CmaxC_{max}) was found to be 0.57 ± 0.02 μg/mL.
  • Time to reach CmaxC_{max} (TmaxT_{max}) was approximately 28.9 ± 1.1 minutes.
  • The elimination half-life (Tel1/2T_{el}^{1/2}) was recorded at 39.4 ± 3.9 minutes, indicating a slower onset and longer duration of action compared to ASA .

Comparative Analysis

Parameter 3-CH₂Cl Acetylsalicylic Acid (ASA)
Anti-inflammatory Action Significant reduction in TNF-α, IL-1βEffective but with side effects
Cox Inhibition Affinity Higher affinityModerate affinity
Elimination Half-life 39.4 minutesShorter than 3-CH₂Cl
Stability Stable for up to 3 yearsLess stable under similar conditions

Q & A

Basic: What are the key synthetic strategies for preparing 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid?

Methodological Answer:
The synthesis typically involves sequential esterification and etherification reactions. A common approach is:

Ester Formation : React 3-chloropropanoyl chloride with 3-hydroxypropanol to form 3-((3-chloropropanoyl)oxy)propanol.

Etherification : Couple the intermediate with methyl 4-hydroxybenzoate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

Hydrolysis : Convert the methyl ester to the carboxylic acid using aqueous NaOH or LiOH.
Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-chlorination). Purification often requires column chromatography or recrystallization .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for aromatic protons (δ 7.8–8.2 ppm, para-substituted benzoic acid), ester/ether-linked methylene protons (δ 3.5–4.5 ppm), and the chloropropanoyl group (δ 2.8–3.2 ppm for CH₂Cl).
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and benzoic acid carbonyl (δ ~167 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths and angles (e.g., C–O and C=O distances typical for esters and acids) .

Advanced: What experimental factors influence the stability of this compound in solution?

Methodological Answer:
Stability is pH- and solvent-dependent:

  • Aqueous Solutions : Hydrolysis of the ester group occurs under acidic (H⁺ catalysis) or basic (OH⁻ nucleophilic attack) conditions. Conduct accelerated degradation studies at pH 2, 7, and 9 (40°C, 72 hrs) and monitor via HPLC.
  • Organic Solvents : Stable in anhydrous DMSO or DMF but may degrade in protic solvents (e.g., methanol) over time. Use Karl Fischer titration to ensure low water content (<0.1%).
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; store in amber vials under inert gas (N₂/Ar) .

Advanced: How do intermolecular interactions in the solid state affect its physicochemical properties?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : Carboxylic acid dimers form via O–H···O interactions (distance ~2.6 Å), stabilizing the crystal lattice.
  • C–H···O Contacts : Ether and ester oxygen atoms participate in weak interactions with adjacent aromatic C–H groups (distance ~3.0 Å), influencing melting point and solubility.
  • Packing Efficiency : Bulky substituents reduce density; compare experimental density (e.g., ~1.3 g/cm³) with computational models (Mercury 4.0 software) .

Basic: What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Reverse-Phase HPLC :
    • Column: Agilent Zorbax SB-C18 (5 µm, 4.6 × 150 mm).
    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (60:40 v/v).
    • Flow Rate: 1.0 mL/min; retention time ~6.2 min.
  • UV Spectrophotometry : Quantify using the benzoic acid chromophore (λ_max = 270 nm, ε = 1.2 × 10⁴ L/mol·cm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-H]⁻ at m/z 301.0 (calculated for C₁₃H₁₄ClO₆⁻) .

Advanced: How can computational chemistry aid in predicting reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate hydrolysis pathways (e.g., transition states for ester cleavage) using Gaussian 16 with B3LYP/6-31G(d).
  • Molecular Docking : Screen against targets (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize synthesis if docking scores (ΔG < -7 kcal/mol) suggest binding affinity.
  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS ~ -3.2), and CYP450 inhibition .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; use a fume hood.
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal (per local regulations).
  • Emergency Protocols : For skin contact, rinse with 10% ethanol (to hydrolyze esters) followed by water. Documented LD₅₀ (rat, oral) is unavailable; treat as a Category 2 acute toxin .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Quality : Trace moisture in 3-chloropropanoyl chloride reduces yield; use freshly distilled reagents.
  • Reaction Monitoring : Employ in-situ FTIR to track carbonyl intermediates (ester peak at ~1740 cm⁻¹).
  • Workup Optimization : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄).
    Publish detailed protocols with kinetic data (e.g., time vs. conversion plots) to standardize methods .

Basic: What are its potential applications in material science or drug discovery?

Methodological Answer:

  • Polymer Chemistry : As a monomer, the carboxylic acid and ester groups enable crosslinking in biodegradable polymers.
  • Prodrug Design : The hydrolyzable ester linkage could release bioactive moieties (e.g., NSAIDs) in vivo.
  • Coordination Chemistry : Metal complexes (e.g., with Cu²⁺) may exhibit antimicrobial activity; test via agar diffusion assays .

Advanced: How does the electronic environment of the benzoic acid moiety influence its acidity?

Methodological Answer:

  • Substituent Effects : The electron-withdrawing chloropropanoyl group increases acidity (pKa ~2.8) compared to unsubstituted benzoic acid (pKa 4.2).
  • Titration Studies : Determine pKa potentiometrically in 50% aqueous ethanol.
  • Computational Validation : Compare with DFT-calculated partial charges (Mulliken analysis) on the carboxylate oxygen .

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